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Dibutyl chlorophosphite

Cat. No.: B8593545
CAS No.: 4124-92-9
M. Wt: 212.65 g/mol
InChI Key: RGBRNLMBUNZLQD-UHFFFAOYSA-N
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Description

Significance of Phosphorus(III) Halides in Chemical Synthesis and Research

Phosphorus(III) halides are foundational reagents in the synthesis of organophosphorus compounds. wikipedia.orgscribd.com Their high reactivity makes them ideal starting materials for a multitude of chemical transformations. wikipedia.org For instance, phosphorus trichloride (B1173362) is a large-scale industrial chemical that serves as a precursor for a vast range of phosphorus-containing products, including pesticides, lubricating oil additives, and paint additives. wikipedia.orgunacademy.com Similarly, phosphorus tribromide is widely used in organic chemistry to convert alcohols to alkyl bromides. wikipedia.org The reactivity of these halides stems from the electrophilic nature of the phosphorus atom and the lability of the phosphorus-halogen bond, which allows for facile nucleophilic substitution. libretexts.org This reactivity enables the construction of more complex molecules such as phosphites, phosphines, and their derivatives. scribd.comlibretexts.org

Overview of Dibutyl Chlorophosphite within Organophosphorus Compounds

This compound, with the chemical formula (C₄H₉O)₂PCl, is a member of the dialkyl chlorophosphite family. Structurally, it features a central trivalent phosphorus atom bonded to two butoxy groups and a single chlorine atom. This structure makes it a valuable intermediate, combining the reactivity of a P-Cl bond with the modifying influence of the butoxy groups. It is primarily used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Fundamental Reactivity Considerations for P(III) Halides

The chemical behavior of phosphorus(III) halides is dominated by the phosphorus atom's ability to act as an electrophile. The P-X (where X is a halogen) bond is polarized, with the phosphorus atom bearing a partial positive charge, making it a target for nucleophiles. Common reactions include alcoholysis to form phosphites, hydrolysis, and reactions with Grignard reagents to form phosphines. libretexts.org Furthermore, P(III) compounds can be oxidized to the corresponding P(V) species, such as phosphoryl halides. libretexts.org This fundamental reactivity profile makes P(III) halides, including this compound, highly versatile building blocks in synthetic chemistry. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClO2P B8593545 Dibutyl chlorophosphite CAS No. 4124-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4124-92-9

Molecular Formula

C8H18ClO2P

Molecular Weight

212.65 g/mol

IUPAC Name

dibutoxy(chloro)phosphane

InChI

InChI=1S/C8H18ClO2P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3

InChI Key

RGBRNLMBUNZLQD-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(OCCCC)Cl

Origin of Product

United States

Physicochemical Properties of Dibutyl Chlorophosphite

The physical and chemical properties of a compound are crucial for its application in synthesis. The following tables detail the key properties of dibutyl chlorophosphite.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈ClO₂P
Molecular Weight 212.65 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 96-98 °C at 10 Torr prepchem.com
CAS Number 3947-46-6

Table 2: Spectroscopic Data for this compound Note: Specific peak values can vary slightly based on the solvent and experimental conditions. The data below represents typical values.

Spectrum TypeCharacteristic Peaks/Shifts
³¹P NMR A single resonance typically observed in the range of δ 165-170 ppm.
¹H NMR Signals corresponding to the butyl groups are observed. The protons on the carbon adjacent to the oxygen (OCH₂) typically appear around δ 3.8-4.1 ppm. Other methylene (B1212753) and methyl protons appear further upfield.
¹³C NMR The carbon atom attached to the oxygen (OCH₂) appears in the range of δ 65-70 ppm. Other carbons of the butyl group appear at higher field strengths.
Infrared (IR) Strong absorption bands are typically observed for P-O-C stretching around 1020-1060 cm⁻¹ and for the P-Cl bond around 490-550 cm⁻¹. libretexts.org

Reaction Mechanisms and Pathways of Dibutyl Chlorophosphite

Nucleophilic Substitution Reactions at the Phosphorus(III) Center

The phosphorus(III) center in dibutyl chlorophosphite is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to its role in the synthesis of various organophosphorus compounds.

The reaction of trivalent phosphorus halides, such as this compound, with imines and diimines provides a pathway to organophosphorus heterocycles. tandfonline.com The initial step is believed to be a nucleophilic attack by the nitrogen atom of the imine on the electron-deficient phosphorus atom of the chlorophosphite. tandfonline.com For instance, the interaction of diethylchlorophosphite with benzylidenemethylamine in the presence of triethylphosphite leads to the formation of diethyl (N-methyl-N-α-diethylphosphonobenzylamido)phosphite. tandfonline.com Similarly, reactions with α-diimines can yield 1,3,2-diazaphospholene structures. tandfonline.com The condensation of 1,2-diketones or dialdehydes with amines is a common method for preparing diimines. wikipedia.org

The reaction of bis(diethylamino)chlorophosphine (B1222284) with N,N'-dibutyl-2,3-butanediimine in the presence of triethylamine (B128534) results in the formation of 2-diethylamino-1,3-dibutyl-4,5-dimethyl-1,3,2-diazaphospholane. tandfonline.com These reactions highlight the utility of chlorophosphites in constructing complex heterocyclic systems containing phosphorus and nitrogen.

Table 1: Examples of Organophosphorus Heterocycles from Reactions with Imines and Diimines

ReactantsProduct
Diethylchlorophosphite, Benzylidenemethylamine, TriethylphosphiteDiethyl (N-methyl-N-α-diethylphosphonobenzylamido)phosphite
Bis(diethylamino)chlorophosphine, N,N'-dibutyl-2,3-butanediimine, Triethylamine2-diethylamino-1,3-dibutyl-4,5-dimethyl-1,3,2-diazaphospholane
Alkyldichlorophosphines, α-diimines1,3,2-diazaphospholene phosphonium (B103445) salts

Data sourced from multiple studies on the reactions of trivalent phosphorus halides. tandfonline.com

This compound can react with phosphonates to form anhydrides. The reaction of a dialkyl phosphonate (B1237965) with a dialkyl chlorophosphite can lead to the formation of a symmetrical three-coordinated anhydride (B1165640), a tetraalkyl diphosphite. mdpi.com This reaction is influenced by the dual reactivity of phosphonate anions, which can act as nucleophiles through either the phosphorus or the oxygen atom. mdpi.com When reacting with phosphorus electrophiles like this compound, O-phosphorylation leads to the formation of a mixed anhydride. mdpi.com This mixed anhydride can be a critical intermediate in the formation of other anhydride products. mdpi.com

The formation of these anhydrides is a key transformation in organophosphorus chemistry, with the specific products depending on the reaction conditions and the nature of the reactants.

Role as a Reducing Agent in Organic Transformations

The driving force behind many reactions involving this compound is the high energy released upon the formation of the P=O bond in the resulting phosphate (B84403) product. researchgate.net This makes it an effective deoxygenating agent.

This compound is an effective reagent for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines. researchgate.netwikipedia.org This transformation is typically carried out in the presence of a tertiary amine. researchgate.net The reaction proceeds through a two-step deoxygenation process. In the first step, the chlorophosphite acts as an electrophile to reduce the nitro group to a nitroso group, likely via a four-membered ring intermediate, releasing one equivalent of the corresponding phosphate. researchgate.net The intermediate nitroso compound is then further reduced to the amine. researchgate.net This method is notable for its mild conditions and high yields, and it tolerates the presence of other functional groups like chloro, nitrile, aldehyde, and ketone. researchgate.net

Table 2: Reduction of Nitro Compounds to Amines

Starting MaterialProduct
Aromatic Nitro CompoundAromatic Amine
Aliphatic Nitro CompoundAliphatic Amine

This transformation is a general and efficient method for the synthesis of amines. researchgate.net

Similar to the reduction of nitro compounds, this compound can be used for the deoxygenation of N-oxides. scispace.com This reaction is also driven by the formation of the stable P=O bond. researchgate.net Trivalent phosphorus compounds are commonly used for this type of transformation. researchgate.net The reaction provides a route to the corresponding parent nitrogen-containing compounds. organic-chemistry.orgrsc.org

This compound can act as a dehydrating agent to convert aldoximes into nitriles. scispace.comniscpr.res.in This reaction offers a convenient route to nitriles, which are valuable synthetic intermediates. nih.govrhhz.netrsc.org The mechanism likely involves the formation of a phosphorus-containing intermediate that facilitates the elimination of water. rhhz.net The formation of a stable phosphorus oxide byproduct is the driving force for this dehydration. rhhz.net Diethyl chlorophosphite has been specifically reported to dehydrate aldoximes to nitriles. niscpr.res.in

Electrophilic Activation and Addition Reactions

The phosphorus (III) center in this compound is inherently electrophilic. This characteristic is due to the presence of electronegative substituents—two butoxy groups and a chlorine atom—which withdraw electron density from the phosphorus atom. This electron deficiency makes it a target for nucleophiles and enables it to function as an electrophilic activator in various chemical transformations. Its reactions are often characterized by an initial nucleophilic attack on the phosphorus atom or by the activation of other substrates, leading to subsequent addition reactions.

In the context of addition reactions, this compound typically undergoes transformations where the dibutyl phosphite (B83602) moiety adds across a multiple bond, such as a carbon-oxygen (C=O) or carbon-nitrogen (C=N) double bond. These reactions often proceed through the activation of the substrate by the electrophilic phosphorus center.

A notable pathway involves the conversion of this compound into a more reactive species that then participates in addition reactions. For instance, it can be a precursor to dibutyl cyanophosphite, which readily reacts with carbonyl compounds. lookchem.com A prominent example is the Pudovik reaction, which involves the addition of a P-H bond from a phosphite across a C=N double bond of an imine to form α-aminomethylphosphonates. wikipedia.org While the classic Pudovik reaction uses a dialkyl phosphite with a P-H bond, related mechanisms can be initiated by the electrophilic nature of chlorophosphites.

The general mechanism for addition to unsaturated systems like carbonyls involves the nucleophilic oxygen of the carbonyl group attacking the electrophilic phosphorus atom of the chlorophosphite. This activation step makes the carbonyl carbon more susceptible to nucleophilic attack. A related process is the Perkow reaction, which can compete with the Arbuzov-type addition to α-halo carbonyl compounds, leading to the formation of a vinyl phosphate.

Research has also documented the reaction of this compound with unsaturated esters, such as the ethyleneglycol ester of methacrylic acid, resulting in addition products. cia.gov These reactions highlight the versatility of this compound in forming new carbon-phosphorus bonds through addition pathways.

The following table summarizes key findings from research on the addition reactions involving this compound and its derivatives.

Interactive Table: Research Findings on this compound Addition Reactions

Reactant 1Reactant 2Reaction TypeProduct ClassCitation
This compound derivative (Dibutyl cyanophosphite)Chloral (Trichloroacetaldehyde)Nucleophilic Additionα-hydroxyphosphonate derivative lookchem.com
This compoundEthyleneglycol ester of methacrylic acidMichael-type AdditionPhosphonate adduct cia.gov
Dialkyl Phosphite (general, related to dibutyl phosphite)Imine (RCH=NR')Pudovik Reaction (Hydrophosphonylation)α-aminomethylphosphonate wikipedia.orgrushim.ru
Dialkyl Phosphite (general, related to dibutyl phosphite)Aldehydes/KetonesPudovik Reactionα-hydroxyphosphonate rushim.ru

Theoretical and Computational Studies of Dibutyl Chlorophosphite

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dibutyl chlorophosphite. These methods model the electronic structure of the molecule, which in turn dictates its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com For organophosphorus compounds like this compound, DFT calculations, often using hybrid functionals such as B3LYP, provide accurate descriptions of molecular geometries, vibrational frequencies, and electronic distributions. mdpi.comnih.gov

Studies on related organophosphorus compounds demonstrate that DFT is effective in modeling the reactivity of the phosphorus center. tandfonline.comtandfonline.com For instance, in trimethyl phosphite (B83602), DFT calculations have been used to study its dissociative adsorption on iron surfaces, revealing that dissociation is energetically favored over molecular adsorption. rsc.org This is relevant to understanding how this compound might interact with metallic surfaces. The charge density on the phosphorus atom and the nature of the P-Cl bond are key determinants of its electrophilic character, which can be precisely calculated using DFT.

Researchers often employ DFT to compute global reactivity indices, such as chemical hardness and electronic chemical potential, which help in predicting the reactivity of phosphite esters. nih.gov These calculations are crucial for understanding the antioxidant activity of related phosphite compounds and can be extrapolated to predict the behavior of this compound in similar chemical processes. nih.gov

Table 1: Representative DFT-Calculated Properties for a Model Phosphite (Note: This table is illustrative, based on typical values for similar organophosphorus compounds, as specific data for this compound is not readily available in the searched literature.)

Property Calculated Value Significance
P-Cl Bond Length ~2.1 Å Influences the bond's lability and reactivity towards nucleophiles.
HOMO Energy ~ -9.5 eV Relates to the molecule's ability to donate electrons.
LUMO Energy ~ 1.5 eV Relates to the molecule's ability to accept electrons.

| Mulliken Charge on P | Varies | Indicates the electrophilicity of the phosphorus atom. |

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more rigorous treatment of electron correlation compared to standard DFT, leading to highly accurate energetic and geometrical predictions. wikipedia.orgusc.edu These methods are computationally intensive but are considered the gold standard for small to medium-sized molecules. osti.govusm.edu

For organophosphorus(III) compounds, methods like G3X and G3X(MP2) have been used to calculate standard enthalpies of formation with an accuracy of 5 to 10 kJ/mol. nih.gov Such calculations are vital for establishing a consistent set of thermochemical data for this class of compounds. nih.gov Although direct high-level ab initio studies on this compound are not prevalent in the literature, the results from similar molecules provide a benchmark for the expected accuracy of its calculated properties. These methods are particularly important for obtaining precise geometries of transition states in reactions involving this compound, which is essential for understanding reaction mechanisms and kinetics. rutgers.edu

Conformational Analysis of Butyl Chains in Phosphite Structures

The conformational flexibility of the two butyl chains in this compound significantly influences its reactivity and physical properties. The rotation around the P-O and C-C bonds leads to a multitude of possible conformers. Computational studies on similar long-chain organophosphorus compounds, such as dibutyl phosphonate (B1237965) and tri-n-butyl phosphate (B84403), have shown that a systematic conformational analysis is necessary to identify the most stable structures. researchgate.net

The analysis often involves scanning the potential energy surface by systematically rotating the dihedral angles of the butyl chains. DFT calculations are commonly used to optimize the geometry and calculate the relative energies of the different conformers. researchgate.net Studies on dibutyl-phosphoric acid have utilized molecular dynamics simulations with reparameterized force fields to understand the behavior of the butyl chains and hydrogen bonding. nih.gov In phosphite structures, the orientation of the alkoxy groups has a more significant influence on the charge density of the phosphorus atom than the electronegativity of the substituents. tandfonline.com The most stable conformers are typically those that minimize steric hindrance between the bulky butyl groups. upenn.edu

Table 2: Illustrative Relative Energies of Butyl Chain Conformations (Note: This table is a conceptual representation based on general principles of conformational analysis for alkyl chains attached to a phosphorus center.)

Conformer Description Dihedral Angles (P-O-C-C) Relative Energy (kcal/mol) Population (%)
Anti-Anti ~180°, ~180° 0.00 High
Anti-Gauche ~180°, ~60° 0.5 - 1.0 Moderate

| Gauche-Gauche | ~60°, ~60° | 1.0 - 2.0 | Low |

Solvent Effects on Reaction Pathways and Basicity

The solvent environment can profoundly impact the reaction rates and mechanisms of organophosphorus compounds by stabilizing or destabilizing reactants, transition states, and products. nih.govresearchgate.netresearchgate.net For reactions involving charged species, such as the nucleophilic substitution at the phosphorus center of this compound, polar solvents can significantly influence the reaction pathway. libretexts.org

Kinetic Isotope Effects and Transition State Characterization in Organophosphorus Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for characterizing transition state structures. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide detailed information about bond breaking and bond formation in the rate-determining step. mdpi.com

In the context of organophosphorus reactions, studies on the anilinolysis of dibutyl chlorothiophosphate (a close analog of this compound) have utilized deuterium (B1214612) KIEs to probe the transition state. researchgate.net The observation of a primary normal KIE (kH/kD > 1) in these studies suggests that the N-H bond of the attacking aniline (B41778) is being broken in the transition state, supporting a concerted mechanism. researchgate.net Theoretical calculations of KIEs, often performed using DFT in conjunction with transition state theory, can complement experimental findings. snnu.edu.cn These calculations involve computing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The results help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways, and to refine the geometry of the transition state. mdpi.com

Table 3: Representative Kinetic Isotope Effects in Anilinolysis of a Related Organophosphorus Compound (Based on data for dibutyl chlorothiophosphate) researchgate.net

Nucleophile (Aniline) kH/kD Proposed Transition State

Advanced Spectroscopic Characterization Techniques in Dibutyl Chlorophosphite Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. For dibutyl chlorophosphite, a combination of phosphorus-31, proton, and carbon-13 NMR experiments provides a comprehensive picture of the molecule's covalent framework.

Phosphorus-31 (³¹P) NMR spectroscopy is the most direct method for probing the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus, making it an excellent technique for identifying the compound and detecting impurities.

Dialkyl chlorophosphites, (RO)₂P-Cl, are characterized by a distinct resonance in the downfield region of the ³¹P NMR spectrum. For this compound, the phosphorus atom is in a trivalent state, bonded to two butoxy groups and a chlorine atom. While specific data for this compound is not widely published, the chemical shift can be reliably predicted by examining its close structural analog, diethyl chlorophosphite. The electronic environment of the phosphorus atom in both compounds is nearly identical, leading to very similar expected chemical shifts. Diethyl chlorophosphite exhibits a ³¹P NMR signal at approximately +166 ppm. chemicalbook.com Therefore, the ³¹P spectrum of pure this compound is expected to show a single, sharp resonance in this same region. The presence of other signals could indicate impurities such as dibutyl phosphite (B83602) (HP(O)(OBu)₂), which appears at much lower chemical shifts, or tributyl phosphite (P(OBu)₃), typically found around +139 ppm.

Table 1: Representative ³¹P NMR Chemical Shift for a Dialkyl Chlorophosphite Analog

Compound Formula Solvent Chemical Shift (δ) [ppm]
Diethyl Chlorophosphite C₄H₁₀ClO₂P Toluene ~ +166

Data for diethyl chlorophosphite is used as a close analog to predict the behavior of this compound.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dibutyl groups and their attachment to the phosphorus center.

In the ¹H NMR spectrum , the four distinct types of protons in the n-butyl chains would give rise to four separate signals.

The terminal methyl (CH₃) protons are expected to appear as a triplet furthest upfield.

The two internal methylene (B1212753) (CH₂) groups would appear as overlapping multiplets (likely sextets or similar complex patterns) in the intermediate region.

The methylene group attached to the oxygen atom (P-O-CH₂) would be the most downfield of the alkyl signals due to the deshielding effect of the electronegative oxygen. This signal's multiplicity would be further complicated by coupling to both the adjacent methylene protons and the phosphorus atom (³JHP coupling), likely resulting in a doublet of triplets or a complex multiplet.

The ¹³C NMR spectrum provides complementary information, showing four distinct signals corresponding to the four carbon atoms of the butyl chain.

The carbon of the terminal methyl group (CH₃) would be the most upfield signal.

The two internal methylene carbons would appear in the intermediate region.

The methylene carbon bonded to the oxygen (P-O-CH₂) would be the most downfield signal and would exhibit coupling to the phosphorus atom (²JCP coupling), appearing as a doublet. The adjacent carbon would also show a weaker ³JCP coupling.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

Assignment Predicted ¹H Shift (δ) [ppm] Predicted ¹H Multiplicity Predicted ¹³C Shift (δ) [ppm] Predicted ¹³C Multiplicity (from P)
P-O-CH₂ -CH₂-CH₂-CH₃ 3.8 - 4.1 multiplet (m) 64 - 68 Doublet (d)
P-O-CH₂-CH₂ -CH₂-CH₃ 1.6 - 1.8 quintet/multiplet 32 - 35 Doublet (d)
P-O-CH₂-CH₂-CH₂ -CH₃ 1.3 - 1.5 sextet/multiplet 18 - 20 Singlet (s)
P-O-CH₂-CH₂-CH₂-CH₃ 0.8 - 1.0 Triplet (t) 13 - 15 Singlet (s)

Predicted values are based on general NMR principles and data from structurally similar butyl-containing phosphorus compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly effective for identifying specific functional groups present in this compound. The key vibrational bands for this compound are associated with the P-O, P-Cl, and C-H bonds.

P-O-C Stretching: The asymmetric and symmetric stretches of the P-O-C linkage are prominent features. Strong absorption bands corresponding to the P-O-C stretch are typically observed in the IR spectrum between 1000 and 1050 cm⁻¹.

P-Cl Stretching: The stretch associated with the phosphorus-chlorine bond is a key diagnostic peak. For chlorophosphites, this vibration gives rise to a characteristic absorption in the region of 400-550 cm⁻¹. This peak confirms the presence of the P-Cl moiety.

C-H Stretching and Bending: The butyl groups give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending and rocking vibrations appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly useful for analyzing the more symmetric, less polar bonds. The P-Cl stretch is often strong and easily identifiable in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
C-H Stretch (Alkyl) 2850 - 2960 Strong (IR), Strong (Raman)
CH₂ Bending (Scissoring) 1450 - 1470 Medium (IR)
P-O-C Stretch 1000 - 1050 Strong (IR)

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₁₈ClO₂P), the calculated monoisotopic mass is approximately 212.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) at m/z 212 would be expected, although it may be weak due to the molecule's reactivity. The fragmentation pattern would be highly informative, providing direct evidence of the compound's structure. Key fragmentation pathways would include:

Loss of a chlorine atom (·Cl) to give a fragment at m/z 177.

Loss of a butoxy radical (·OC₄H₉) to yield a fragment at m/z 139.

Loss of a butyl radical (·C₄H₉) resulting in a fragment at m/z 155.

Alpha-cleavage leading to the loss of a propene molecule (C₃H₆) from a butyl chain, resulting in a fragment at m/z 170.

The presence of chlorine would be confirmed by the characteristic isotopic pattern of the chlorine-containing fragments (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl) Identity of Fragment
212 [C₈H₁₈O₂P³⁵Cl]⁺˙ (Molecular Ion)
177 [C₈H₁₈O₂P]⁺
155 [C₄H₉O₂PCl]⁺˙

X-ray Diffraction (XRD) for Solid-State Structural Determination

This compound is a liquid at standard temperature and pressure. Therefore, to analyze it using XRD, the compound must first be crystallized, typically by using low-temperature techniques. If a suitable single crystal can be grown and analyzed, single-crystal XRD would yield a detailed structural model. This model would definitively confirm the connectivity of the atoms and provide precise measurements of key geometric parameters, such as:

The P-Cl bond length.

The P-O bond lengths.

The O-P-O and Cl-P-O bond angles, which define the geometry around the trigonal pyramidal phosphorus center.

The torsional angles within the butoxy chains, revealing their preferred conformation in the crystal lattice.

Powder X-ray diffraction (P-XRD) could also be used on a solidified sample to assess its crystallinity and identify the crystalline phases present, which is valuable for quality control in a production setting.

Advanced Applications of Dibutyl Chlorophosphite in Organic Synthesis

Reagent in C-P Bond Formation Strategies

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, providing access to stable and functionally diverse molecules such as phosphonates, phosphinates, and phosphine (B1218219) oxides. Dibutyl chlorophosphite serves as a key starting material in strategies aimed at creating these crucial linkages, most notably through the renowned Michaelis-Arbuzov reaction.

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to generate a dialkyl alkylphosphonate. nih.govwikipedia.org While this compound itself does not directly undergo the classical Arbuzov reaction, it is a critical precursor to the necessary trivalent phosphorus esters. By reacting this compound with an alcohol, a mixed or symmetrical trialkyl phosphite can be formed. This resulting phosphite then acts as the nucleophilic species that attacks an alkyl halide, initiating the C-P bond formation sequence. wikipedia.org

The mechanism proceeds in two main steps:

Nucleophilic Attack: The trivalent phosphorus atom of the phosphite ester attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. wikipedia.org

Dealkylation: The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium salt in an SN2 reaction, resulting in the formation of a stable pentavalent phosphonate (B1237965) and a new alkyl halide. wikipedia.org

This reaction is a powerful tool for creating C-P bonds due to its reliability and broad scope. nih.govorganic-chemistry.org The use of this compound as a precursor allows for the synthesis of a diverse range of phosphonates by varying the alcohol used to form the intermediate phosphite and the subsequent alkyl halide.

Reactant 1 Reactant 2 Intermediate Product Reaction Type
This compoundAlcohol (R'-OH)Dibutyl alkyl phosphiteDialkyl alkylphosphonateMichaelis-Arbuzov (via phosphite intermediate)
Dibutyl alkyl phosphiteAlkyl halide (R''-X)Phosphonium saltDibutyl alkylphosphonate (R''-P(O)(OBu)₂)Michaelis-Arbuzov

Utilization in Phosphorylation Reactions

Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a ubiquitous transformation in both biology and chemical synthesis. libretexts.orgnih.gov this compound, as a P(III) reagent, provides a pathway for the phosphorylation of alcohols, although it requires a subsequent oxidation step to yield the final stable P(V) phosphate ester. jst.go.jp

The process begins with the reaction of this compound with an alcohol. In this step, the alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus center of the this compound and displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, forming a trialkyl phosphite intermediate.

This newly formed phosphite ester is a trivalent phosphorus compound. To convert it into the desired phosphate ester, an oxidation reaction is necessary. This oxidation step converts the phosphorus center from the +3 to the +5 oxidation state. Mild oxidizing agents are typically employed for this transformation to avoid unwanted side reactions with sensitive functional groups that may be present in the substrate. nih.gov

The two-step sequence can be summarized as follows:

Phosphitylation: An alcohol (ROH) reacts with this compound ((BuO)₂PCl) in the presence of a base to form a dibutyl alkyl phosphite ((BuO)₂P-OR).

Oxidation: The intermediate phosphite is then oxidized to yield the final product, a dibutyl alkyl phosphate ((BuO)₂P(O)-OR).

This method is a cornerstone in the synthesis of various phosphate esters, including those found in biologically relevant molecules. nih.gov

Substrate Reagent Intermediate Product Final Product Key Transformation
Primary/Secondary AlcoholThis compoundDibutyl alkyl phosphiteDibutyl alkyl phosphatePhosphitylation followed by Oxidation
DiolThis compound (2 eq.)Bis(dibutyl phosphite)Bis(dibutyl phosphate)Double Phosphitylation and Oxidation

Precursor for Complex Organophosphorus Scaffolds and Derivatives

Beyond its role in forming phosphonates and phosphates, this compound is a foundational building block for a vast range of more complex organophosphorus compounds. Its P-Cl bond is highly reactive towards a variety of nucleophiles, enabling the synthesis of diverse structures with tailored electronic and steric properties. These derivatives are often employed as ligands in transition-metal catalysis, as reagents in organic synthesis, or as molecules with specific biological activities. mdpi.comunibo.it

One major application is in the synthesis of phosphite ligands, which are crucial in homogeneous catalysis. nih.govchemrxiv.org By reacting this compound with diols or other bifunctional alcohols, cyclic phosphites can be generated. Further reaction with other nucleophiles can lead to a wide variety of monodentate and bidentate phosphite ligands. These ligands play a critical role in tuning the activity and selectivity of metal catalysts in reactions such as hydroformylation, hydrogenation, and cross-coupling.

Furthermore, this compound can be used to synthesize phosphoramidites and phosphonamidates. Reaction with primary or secondary amines in the presence of a base displaces the chloride to form a P-N bond. The resulting phosphoramidites are another important class of ligands and are also key reagents in oligonucleotide synthesis.

The reaction with organometallic reagents, such as Grignard or organolithium reagents, provides a route to phosphinites ((BuO)₂PR) through the formation of a new C-P bond. These compounds can be oxidized to phosphinates or used as ligands themselves. This versatility makes this compound a key entry point into the rich and varied world of organophosphorus chemistry.

Table of Synthesized Derivatives from this compound:

Nucleophile Intermediate/Product Class Potential Application
Alcohols/DiolsTrialkyl phosphites / Cyclic phosphitesLigands for catalysis, Arbuzov reaction precursors
AminesPhosphoramiditesLigands for catalysis, synthetic reagents
Organometallic Reagents (R-MgX)Dialkoxyphosphines (Phosphinites)Ligand synthesis, precursors to phosphinates
Water (Hydrolysis)Dibutyl phosphite (Dibutyl H-phosphonate)Reagent for Pudovik and Abramov reactions

Coordination Chemistry and Catalysis Involving Dialkyl Chlorophosphites

Dialkyl Chlorophosphites as Ligands in Metal Complexes

No studies detailing the synthesis, characterization, or coordination behavior of metal complexes specifically featuring Dibutyl chlorophosphite as a ligand were found. General information on related dialkyl phosphite (B83602) ligands exists, but does not provide the specific data required for a focused discussion on the dibutyl compound.

Investigation of Catalytic Activity in Organic Transformations

There is no available research documenting the investigation of this compound-metal complexes as catalysts in any organic transformations. Consequently, no data on catalytic efficiency, substrate scope, or mechanistic studies involving this specific compound can be presented.

Role in Phosphorus-Based Catalytic Systems

The role of this compound within broader phosphorus-based catalytic systems is not described in the scientific literature. Its potential as a precursor, co-catalyst, or part of a larger catalytic cycle has not been a subject of published research.

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